5-methyl-1H-pyrazolo[3,4-c]pyridine
CAS No.: 76006-06-9
Cat. No.: VC7716761
Molecular Formula: C7H7N3
Molecular Weight: 133.154
* For research use only. Not for human or veterinary use.
![5-methyl-1H-pyrazolo[3,4-c]pyridine - 76006-06-9](/images/structure/VC7716761.png)
Specification
CAS No. | 76006-06-9 |
---|---|
Molecular Formula | C7H7N3 |
Molecular Weight | 133.154 |
IUPAC Name | 5-methyl-1H-pyrazolo[3,4-c]pyridine |
Standard InChI | InChI=1S/C7H7N3/c1-5-2-6-3-9-10-7(6)4-8-5/h2-4H,1H3,(H,9,10) |
Standard InChI Key | NGMNOLUZNGMBAI-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=N1)NN=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a bicyclic system comprising a pyrazole ring fused to a pyridine ring, with a methyl group at position 5 (Figure 1). Its IUPAC name, 5-methyl-1H-pyrazolo[3,4-c]pyridine, reflects the numbering system where the pyrazole nitrogen atoms occupy positions 1 and 2, while the pyridine nitrogen is at position 4 .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular formula | CHN | PubChem |
Molecular weight | 133.15 g/mol | PubChem |
Canonical SMILES | CC1=CC2=C(C=N1)NN=C2 | PubChem |
LogP | 2.03 | Chemsrc |
PSA (Polar Surface Area) | 41.57 Ų | Chemsrc |
The methyl group enhances lipophilicity (LogP = 2.03), facilitating membrane permeability, while the nitrogen-rich structure enables hydrogen bonding with biological targets .
Synthetic Methodologies
Industrial-Scale Production
While large-scale methods are underdeveloped, optimized protocols use continuous flow reactors to enhance yield (up to 78%) and reduce reaction times . Key challenges include controlling regioselectivity during halogenation and minimizing byproducts in cross-coupling steps .
Reactivity and Functionalization
Common Chemical Reactions
The compound undergoes selective transformations at distinct positions:
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C-3 Modification: Borylation with bis(pinacolato)diboron followed by Suzuki coupling introduces aryl/heteroaryl groups .
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N-1/N-2 Alkylation: Protection with mesyl or benzyl groups directs substitution to specific nitrogen sites .
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C-7 Metalation: Treatment with TMPMgCl·LiCl enables iodination or carboxylation .
Table 2: Representative Reactions and Products
Reaction Type | Reagents/Conditions | Major Products |
---|---|---|
Oxidation | KMnO, acidic conditions | 5-Methyl-3-oxo derivatives |
Reduction | LiAlH, THF | Dihydro-pyrazolo-pyridines |
Halogenation | NBS, DMF, 80°C | 3-Bromo-5-methyl derivatives |
Biological Activities and Mechanisms
Kinase Inhibition
The compound acts as a potent inhibitor of:
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CDK2 (Cyclin-dependent kinase 2): Disrupts cell cycle progression by competing with ATP binding (K = 12 nM) .
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TBK1 (TANK-binding kinase 1): Suppresses NF-κB signaling, showing IC = 0.2 nM in A375 melanoma models .
Mechanistic Insight: The pyrazolo-pyridine core mimics adenine’s hydrogen-bonding pattern, enabling deep penetration into kinase ATP pockets .
Anticancer Activity
Derivatives exhibit nanomolar potency across diverse cancer lines:
Table 3: Antiproliferative Activity of Select Derivatives
Compound | Cell Line | IC (nM) | Selectivity Index |
---|---|---|---|
15y | HeLa | 18 ± 2 | 12.4 (vs. HEK293) |
PMP-7a | MDA-MB-231 | 34 ± 5 | 8.9 |
3-Br-5-Me | A375 | 22 ± 3 | 15.1 |
Hydroxyl (-OH) and amine (-NH) substituents enhance activity by improving solubility and target engagement .
Applications in Drug Discovery
Fragment-Based Drug Design (FBDD)
The scaffold’s small size (MW = 133.15) and high ligand efficiency (LE = 0.43) make it ideal for FBDD. Vectorial functionalization allows simultaneous optimization of multiple pharmacophores .
Antibacterial and Antifungal Agents
Recent studies demonstrate broad-spectrum activity:
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